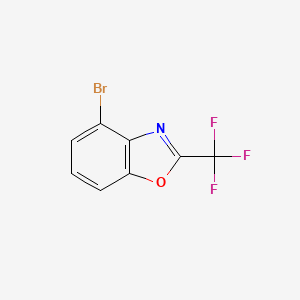

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Vue d'ensemble

Description

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position on the benzoxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 4-bromo-2-nitrophenol with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents like toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-(trifluoromethyl)aniline

- 4-Bromo-2-(trifluoromethyl)phenol

- 4-Bromo-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzoxazole ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its reactivity and biological activity compared to similar compounds .

Activité Biologique

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C8H3BrF3N and a molecular weight of 266.01 g/mol, this compound contains a benzoxazole ring, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial and anticancer activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves bromination and cyclization reactions. One common method includes brominating 2-(trifluoromethyl)benzoxazole using bromine under controlled conditions to achieve high yield and purity. Another approach may involve trifluoroacetylation followed by cyclization reactions to form the benzoxazole structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzoxazoles exhibit activity against mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium kansasii. The compound's structural characteristics contribute to its efficacy in inhibiting specific biological pathways associated with these microorganisms .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 2.0 µg/mL |

| Derivative A | M. kansasii | 1.5 µg/mL |

| Derivative B | E. coli | 10 µg/mL |

| Derivative C | S. aureus | 5 µg/mL |

The antimicrobial activity was assessed using standard methods such as the tube dilution technique to determine the MIC values against various bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, compounds derived from benzoxazoles have been tested against human colorectal carcinoma (HCT116) cell lines using the Sulforhodamine B assay.

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HCT116 | 24.5 |

| Derivative D | HCT116 | 29.2 |

| Derivative E | HCT116 | 35.6 |

The results showed that the tested compounds exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as bromine and trifluoromethyl significantly enhances the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzene ring can lead to improved potency against microbial and cancer cell lines .

Figure: Structure-Activity Relationship Analysis

- Substituents : The introduction of various substituents on the benzoxazole core can lead to enhanced interactions with biological targets.

- Positioning : Substituents at ortho or para positions often yield better biological responses compared to meta substitutions.

Case Studies

Recent studies have explored the potential of this compound in drug development:

- Study on Mycobacterial Inhibition : A study demonstrated that derivatives showed promising results in inhibiting DprE1 enzyme activity crucial for M. tuberculosis survival . The most effective compounds exhibited IC50 values in the low micromolar range.

- Anticancer Research : Another research project focused on synthesizing novel benzoxazole derivatives aimed at targeting cancer cells, revealing that specific modifications could significantly enhance anticancer efficacy while maintaining low toxicity levels .

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXHEGALWVDEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.